molecular formula C29H21N3O6 B2995620 [5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 380478-32-0

[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

Cat. No.: B2995620
CAS No.: 380478-32-0
M. Wt: 507.502
InChI Key: ZDRSWGDXSUDEJD-UHFFFAOYSA-N
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Description

[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C29H21N3O6 and its molecular weight is 507.502. The purity is usually 95%.
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Properties

IUPAC Name

[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O6/c1-18-14-22(32(35)36)11-12-25(18)31-28(33)21(17-30)15-19-10-13-26(37-2)27(16-19)38-29(34)24-9-5-7-20-6-3-4-8-23(20)24/h3-16H,1-2H3,(H,31,33)/b21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSWGDXSUDEJD-RCCKNPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate, with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be broken down into key components that contribute to its biological activity:

  • Molecular Formula : C19H16N4O5
  • Molecular Weight : 380.4 g/mol
  • IUPAC Name : (E)-2-cyano-3-(2-methoxy-4-nitroanilino)-N-(2-phenylacetyl)prop-2-enamide

Cytotoxicity

Recent studies have indicated that derivatives of naphthoquinone, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the cytotoxic effects against breast cancer cell line MDA-MB-231, the compound demonstrated potent activity compared to standard chemotherapeutic agents such as cisplatin.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Cisplatin
Target CompoundMDA-MB-2310.478.75 times more potent
Target CompoundSUIT-20.8Less potent than cisplatin
Target CompoundHT-290.550.8 times more potent

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness as a potential anticancer agent.

The mechanism through which the compound exerts its cytotoxic effects is primarily through the induction of apoptosis in cancer cells. Morphological changes observed in treated cells include nuclear condensation and fragmentation, which are indicative of apoptosis. Flow cytometric analysis further confirmed these findings, demonstrating an increase in sub-G1 phase cells, a hallmark of apoptosis.

Figure 1: Apoptotic Induction Mechanism

Apoptosis Induction
Note: This figure illustrates the apoptotic pathway activated by the target compound.

Case Studies

  • Study on MDA-MB-231 Cells :
    In vitro studies revealed that the target compound significantly increased apoptosis rates in MDA-MB-231 cells when treated at concentrations as low as 10 µM. The study utilized Hoechst 33,258 staining to visualize apoptotic nuclei and confirmed that the compound effectively induces programmed cell death.
  • Topoisomerase II Inhibition :
    Another critical mechanism identified involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Docking studies showed that the target compound binds effectively within the active site of topoisomerase II, competing with established inhibitors like doxorubicin.

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